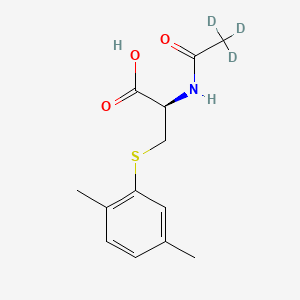

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is a deuterated derivative of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d3) makes it particularly useful in studies involving mass spectrometry and metabolic tracing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 typically involves the acetylation of S-(2,5-dimethylbenzene)-L-cysteine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents like dithiothreitol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Dithiothreitol, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Thiol derivative.

Substitution: Nitrated or halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical and Physical Properties

- Molecular Formula : C₁₃H₁₄D₃N₂O₃S

- Molecular Weight : 270.36 g/mol

- Appearance : Pale beige solid

- Solubility : Slightly soluble in ethanol and methanol

- Melting Point : 138°C to 140°C

Chemistry

- Reference Standard : Utilized as a reference standard in analytical chemistry for the quantification of metabolites.

- Synthesis : Acts as a precursor in synthesizing other biologically active compounds.

Biology

- Proteomics Research : Employed in studies to analyze protein structure and function due to its isotopic labeling, facilitating mass spectrometry applications.

- Antioxidant Activity : Exhibits potential antioxidant properties, contributing to cellular protection against oxidative stress by scavenging free radicals.

Medicine

- Neuroprotective Effects : Investigated for protective effects on neuronal cells against oxidative damage, suggesting therapeutic benefits in neurodegenerative diseases.

- Detoxification Roles : Plays a role in detoxifying harmful metabolites through conjugation reactions, similar to other cysteine derivatives.

Metabolic Studies

A study demonstrated the enhanced tracking of metabolic pathways using deuterated compounds like N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This research highlighted its utility in understanding drug metabolism and pharmacokinetics.

Toxicological Assessments

Investigations into similar cysteine derivatives revealed potential nephrotoxic effects when exposed to certain environmental toxins. The role of N-acetylated cysteine derivatives in mitigating toxicity was emphasized, showcasing the compound's relevance in toxicology.

Mecanismo De Acción

The mechanism of action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The acetyl group facilitates its incorporation into metabolic pathways, while the deuterium labeling allows for precise tracking in metabolic studies. The compound can act as a precursor for the synthesis of other sulfur-containing molecules, influencing cellular redox states and detoxification processes.

Comparación Con Compuestos Similares

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 can be compared with other similar compounds such as:

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: The non-deuterated version, which lacks the deuterium labeling but shares similar chemical properties.

N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine: A structural isomer with different substitution patterns on the aromatic ring.

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine: Another isomer with different methyl group positions on the benzene ring.

The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical and metabolic studies by enhancing the accuracy and sensitivity of detection methods.

Actividad Biológica

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is a deuterated derivative of N-acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is recognized for its potential biological activities and applications in various fields, particularly in pharmacology and toxicology. This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Anti-infection Properties

This compound has shown efficacy against various pathogens. It is particularly noted for its activity against bacterial and viral infections. The compound has demonstrated potential as an antibiotic, with activity against a wide spectrum of infectious agents, including:

- Bacterial Infections : Effective against strains of bacteria resistant to conventional antibiotics.

- Viral Infections : Active against viruses such as HIV, HCV, and influenza .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is crucial for cancer therapy.

- Cell Cycle Regulation : It affects cell cycle progression and can induce DNA damage responses, making it a candidate for cancer treatment .

- Immunomodulation : The compound may enhance immune responses by modulating various signaling pathways, including NF-κB and JAK/STAT signaling pathways .

3. Metabolism and Toxicology

The metabolism of this compound involves conjugation with glutathione and subsequent excretion as mercapturates. This metabolic pathway is significant for understanding its detoxification processes in vivo. Studies have indicated that the compound does not accumulate to toxic levels when administered at therapeutic doses .

4. Research Findings and Case Studies

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound:

- Study on Metabolite Identification : Research involving male Sprague-Dawley rats treated with benzene derivatives confirmed the formation of this compound as a urinary metabolite, indicating its role in detoxifying harmful substances .

- Clinical Trials : Ongoing clinical trials are assessing its efficacy in treating specific infections and cancers. Preliminary results suggest promising outcomes in reducing tumor sizes in animal models .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBFFLCBUOZER-NQNNWHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.